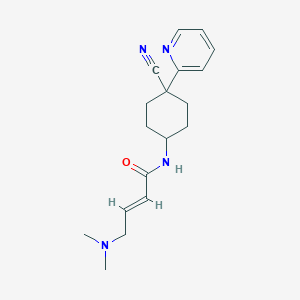

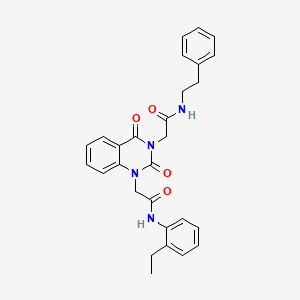

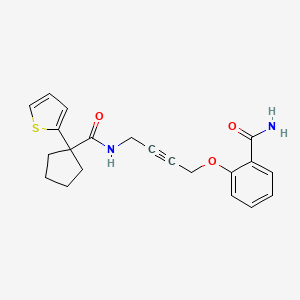

![molecular formula C18H17N3O2S B2389399 Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-méthoxyphényl)pyrrolidin-1-yl)méthanone CAS No. 1208512-18-8](/img/structure/B2389399.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-(4-méthoxyphényl)pyrrolidin-1-yl)méthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazole is a heterocyclic compound that consists of a thiadiazole ring fused with a benzene ring . It’s often used as a building block in the synthesis of various organic compounds, including pharmaceuticals and materials for organic electronics .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole derivatives often involves the reaction of appropriate precursors under suitable conditions . For example, one method involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole derivatives can participate in various chemical reactions, depending on their substituents. They can act as electron acceptors in photovoltaic applications .Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole derivatives can vary widely depending on their specific structure. Some general properties include stability to air, heat, and light .Applications De Recherche Scientifique

- Référence: Taylor, D., Malcomson, T., Zhakeyev, A., Cheng, S., Rosair, G. M., Marques-Hueso, J., Xu, Z., Paterson, M. J., Dalgarno, S. J., & Vilela, F. (2022). 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers, 9(20), 3016–3025 .

- Référence: Taylor et al. (2022) .

- Référence: Taylor et al. (2017) .

Photovoltaïque et capteurs fluorescents

Organophotocatalyse à la lumière visible

Photothérapie dynamique anticancéreuse (PDT)

Découverte de médicaments et arrimage moléculaire

Science des matériaux et électronique organique

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-15-5-2-12(3-6-15)14-8-9-21(11-14)18(22)13-4-7-16-17(10-13)20-24-19-16/h2-7,10,14H,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXZGPHOQLNFCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

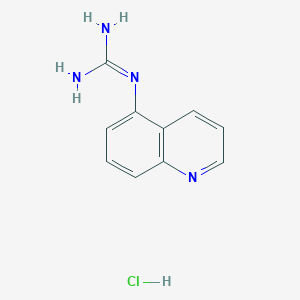

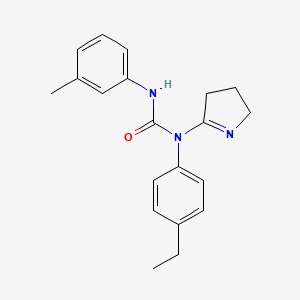

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)

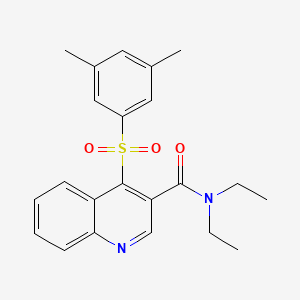

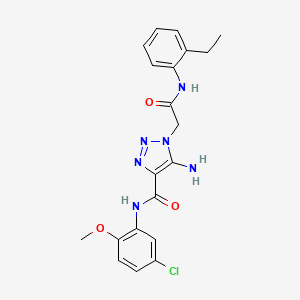

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2389324.png)

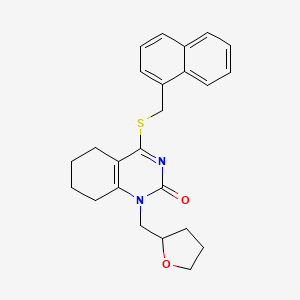

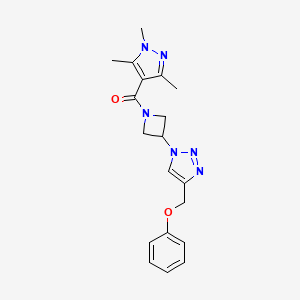

![methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate](/img/structure/B2389327.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2389328.png)

![1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2389329.png)